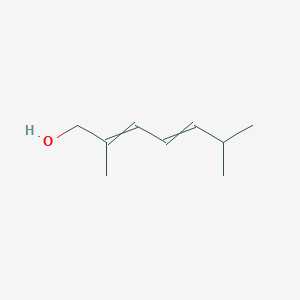
2,6-Dimethylhepta-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylhepta-2,4-dien-1-ol is an organic compound with the molecular formula C9H16O. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its pleasant odor, making it a potential candidate for use in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,6-Dimethylhepta-2,4-dien-1-ol involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then converted to 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is finally hydrated using methanolic boron trifluoride in the presence of mercuric oxide and aqueous sulfuric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylhepta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are saturated alcohols.
Substitution: The major products depend on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylhepta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylhepta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile and forms covalent bonds with electrophiles. This interaction can lead to various biological effects, depending on the specific molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylhepta-2,4-dien-1-ol can be compared with similar compounds such as:
2,6-Dimethyl-2,4-heptadiene: This compound is a hydrocarbon with similar structural features but lacks the hydroxyl group.
2,6-Dimethyl-2,5-heptadien-4-one:
2,4-Dimethyl-2,6-heptadien-1-ol: This compound has a similar structure but differs in the position of the double bonds.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
57692-00-9 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2,6-dimethylhepta-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h4-6,8,10H,7H2,1-3H3 |
InChI-Schlüssel |
NHJYTPLTUCPVET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC=C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


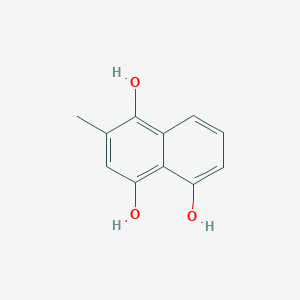
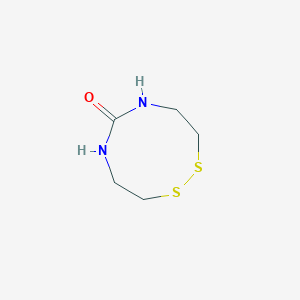
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)

![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)
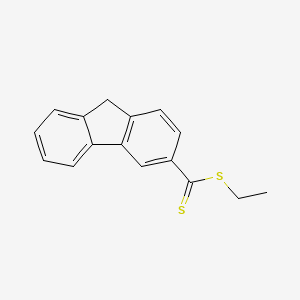

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
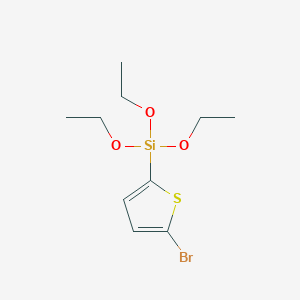
![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)

